molecular formula C21H19N3O2 B248337 1-Isonicotinoyl-4-(1-naphthoyl)piperazine

1-Isonicotinoyl-4-(1-naphthoyl)piperazine

Katalognummer B248337
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: HKERHMKZTCTRQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isonicotinoyl-4-(1-naphthoyl)piperazine, also known as INNP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized and studied for its potential use in various biological applications.

Wirkmechanismus

The exact mechanism of action of 1-Isonicotinoyl-4-(1-naphthoyl)piperazine is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various biological processes. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
1-Isonicotinoyl-4-(1-naphthoyl)piperazine has been shown to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. It has also been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

1-Isonicotinoyl-4-(1-naphthoyl)piperazine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been shown to possess potent biological activity. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the study of 1-Isonicotinoyl-4-(1-naphthoyl)piperazine. One potential area of research is the development of new drugs and therapies based on its anti-tumor and anti-inflammatory properties. Another area of research is the exploration of its potential use in the treatment of viral infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesemethoden

1-Isonicotinoyl-4-(1-naphthoyl)piperazine can be synthesized through a multistep process that involves the reaction of isonicotinic acid with 1-naphthoyl chloride, followed by the addition of piperazine. The resulting compound is then purified through various techniques, such as column chromatography, to obtain a high yield and purity.

Wissenschaftliche Forschungsanwendungen

1-Isonicotinoyl-4-(1-naphthoyl)piperazine has been extensively studied for its potential use in various scientific research applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies.

Eigenschaften

Produktname

1-Isonicotinoyl-4-(1-naphthoyl)piperazine

Molekularformel

C21H19N3O2

Molekulargewicht

345.4 g/mol

IUPAC-Name

[4-(naphthalene-1-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C21H19N3O2/c25-20(17-8-10-22-11-9-17)23-12-14-24(15-13-23)21(26)19-7-3-5-16-4-1-2-6-18(16)19/h1-11H,12-15H2

InChI-Schlüssel

HKERHMKZTCTRQB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Kanonische SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.